molecular formula C11H15N B15312728 (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine

Katalognummer: B15312728
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: IGTCKZIZKOTPOV-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and an amine group attached to a prop-2-en-1-yl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine typically involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the nitrostyrene intermediate is hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the saturated amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding saturated amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(3,5-dimethylphenyl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (E)-3-(3,5-dimethylphenyl)prop-2-en-1-nitrile: Similar structure but with a nitrile group instead of an amine.

    (E)-3-(3,5-dimethylphenyl)prop-2-en-1-imine: Similar structure but with an imine group instead of an amine.

Uniqueness

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine is unique due to its specific combination of a phenyl group with two methyl substituents and an amine group attached to a prop-2-en-1-yl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-4,6-8H,5,12H2,1-2H3/b4-3+

InChI-Schlüssel

IGTCKZIZKOTPOV-ONEGZZNKSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)/C=C/CN)C

Kanonische SMILES

CC1=CC(=CC(=C1)C=CCN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.